molecular formula C12H16O2S B14502030 Methyl 3-methyl-3-(phenylsulfanyl)butanoate CAS No. 64793-82-4

Methyl 3-methyl-3-(phenylsulfanyl)butanoate

Cat. No.: B14502030
CAS No.: 64793-82-4
M. Wt: 224.32 g/mol
InChI Key: PYHFDYPVRHBFFT-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-(phenylsulfanyl)butanoate is an organic compound with the molecular formula C12H16O2S It is a derivative of butanoic acid and features a phenylsulfanyl group attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-3-(phenylsulfanyl)butanoate typically involves the esterification of 3-methyl-3-(phenylsulfanyl)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(phenylsulfanyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-3-(phenylsulfanyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(phenylsulfanyl)butanoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-(phenylsulfanyl)butanoic acid
  • 2-Methyl-3-(phenylsulfanyl)propanoic acid
  • 3-Methyl-3-(4-methylphenyl)butanoic acid
  • 3-Methyl-3-(4-nitrophenyl)butanoic acid

Uniqueness

Methyl 3-methyl-3-(phenylsulfanyl)butanoate is unique due to its specific ester structure combined with the phenylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and research .

Properties

IUPAC Name

methyl 3-methyl-3-phenylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-12(2,9-11(13)14-3)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHFDYPVRHBFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)SC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547968
Record name Methyl 3-methyl-3-(phenylsulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64793-82-4
Record name Methyl 3-methyl-3-(phenylsulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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